Anni Allikalt,
Tõnis Laasfeld,
Mihkel Ilisson,
Sergei Kopanchuk,
Ago Rinken
PMID: 32783364
DOI:
10.1111/febs.15519
Abstract
Dopamine receptors are G protein-coupled receptors that have several essential functions in the central nervous system. A better understanding of the regulatory mechanisms of ligand binding to the receptor may open new possibilities to affect the downstream signal transduction pathways. The majority of the available ligand binding assays use either membrane preparations, cell suspensions, or genetically modified receptors, which may give at least partially incorrect understanding of ligand binding. In this study, we implemented an assay combining fluorescence and bright-field microscopy to measure ligand binding to dopamine D
receptors in live mammalian cells. For membrane fluorescence intensity quantification from microscopy images, we developed a machine learning-based user-friendly software membrane tools and incorporated it into a data management software aparecium that has been previously developed in our workgroup. For the experiments, a fluorescent ligand NAPS-Cy3B was synthesized by conjugating a dopaminergic antagonist N-(p-aminophenethyl)spiperone with a fluorophore Cy3B. The subnanomolar affinity of NAPS-Cy3B makes it a suitable ligand for the characterization of D
receptors in live HEK293 cells. Using a microplate compatible automated widefield fluorescence microscope, together with the membrane tools software, enables the detection and quantification of ligand binding with a high-throughput. The live cell assay is suitable for the characterization of fluorescent ligand binding and also in the competition experiments for the screening of novel unlabeled dopaminergic ligands. We propose that this simple yet more native-like approach is feasible in GPCR research, as it enables the detection of ligand binding in an environment containing more components involved in the signal transduction cascade.
E G Skurikhin,
V A Krupin,
O V Pershina,
E S Pan,
A V Pakhomova,
L A Sandrikina,
N N Ermakova,
O E Vaizova,
M A Zhukova,
A M Dygai
PMID: 32328949
DOI:
10.1007/s10517-020-04787-9
Abstract
We studied the effects of spiperone, a selective blocker of dopamine D2 receptors, on the model of pulmonary emphysema provoked by administration of elastase and D-galactosamine hydrochloride to female C57BL/6 mice and characterized by activation of proteases in the lungs and systemic deficiency of its inhibitor α1-antitrypsin. In this model, spiperone prevented the development of inflammatory reaction and reduced the area of emphysematous expanded alveolar tissue. The expression of angiogenic marker CD31 in the lungs increased under these conditions. Regeneration of the damaged microvascular bed under the action of spiperone resulted from recruiting of Notch1
endothelial progenitor cells (CD45
CD31
CD34
) into the lungs and blockade of the inhibitory effect of dopamine on phosphorylation of VEGF-2 receptors in endothelial cells of different maturity. In addition, spiperone produced a protective effect on hepatocytes and restored the production and secretion of α1-antitrypsin by these cells.
Crist N Filer,
Anne G Laseter,
Emma J Shelton
PMID: 30999206
DOI:
10.1016/j.apradiso.2019.02.008
Abstract
An efficient method is described to tritiate spiperone at high specific activity.
Napamanee Kornthong,
Supawadee Duangprom,
Saowaros Suwansa-Ard,
Jirawat Saetan,
Teva Phanaksri,
Sineenart Songkoomkrong,
Supawadee Kheowkae,
Jutaporn Pollawat,
Prasert Sobhon
PMID: 31405473
DOI:
10.1016/j.anireprosci.2019.106122
Abstract
The vitellogenesis-inhibiting hormone (VIH), also known as gonad-inhibiting hormone, is a neuropeptide hormone in crustaceans that belongs to the crustacean hyperglycemic hormone (CHH)-family peptide. There is regulation vitellogenesis by VIH during gonad maturation in crustaceans. A full-length Scylla olivacea VIH (Scyol-VIH) was identified through reverse transcription polymerase chain reaction and rapid amplification of cDNA ends. The open reading frame consists of 378 nucleotides, which encodes a 126-amino acid precursor protein, including a 22-residue signal peptide and a 103-amino acid mature peptide in which 6 highly conserved cysteine residues are present. There was expression of the Scyol-VIH gene in immature female Scylla olivacea in the eyestalk, brain and ventral nerve cord. The Scyol-VIH gene expression was localized to the eyestalk X-organ, brain neuronal clusters 6 and 11, and in multiple neuronal clusters of the ventral nerve cord. The relative abundance of Scyol-VIH mRNA transcript in the eyestalk was relatively greater in immature stage females, then decreased as ovarian maturation progressed. Furthermore, eyestalk Scyol-VIH increased after dopamine (5 μg/g BW) injection. The present research provides fundamental information about Scyol-VIH and its potential effect in controlling reproduction.
Ian D Tomlinson,
Oleg Kovtun,
Tiffany M Crescentini,
Sandra J Rosenthal
PMID: 30808590
DOI:
10.1016/j.bmcl.2019.02.024
Abstract
We have synthesized 3 analogs of the dopamine D2 receptor (D2 DR) antagonist spiperone that can be conjugated to streptavidin-coated quantum dots via a pegylated biotin derivative. Using fluorescent imaging we demonstrate that substitution on the spiro position is tolerated, whilst the length and rigidity of a spacer arm attached to spiperone is important in controlling specific labeling as well as minimizing nonspecific labeling to cells and the surface of cell culture dishes. The ligand with the most rigid linker IDT772 (4) had the best binding profile and had high specific binding to D2 DR expressing HEK-293T cells with low nonspecific binding to plates and HEK-293T cells that lacked the D2 DR.
Dohyun Im,
Asuka Inoue,
Takaaki Fujiwara,
Takanori Nakane,
Yasuaki Yamanaka,
Tomoko Uemura,
Chihiro Mori,
Yuki Shiimura,
Kanako Terakado Kimura,
Hidetsugu Asada,
Norimichi Nomura,
Tomoyuki Tanaka,
Ayumi Yamashita,
Eriko Nango,
Kensuke Tono,
Francois Marie Ngako Kadji,
Junken Aoki,
So Iwata,
Tatsuro Shimamura
PMID: 33353947
DOI:
10.1038/s41467-020-20221-0
Abstract
In addition to the serotonin 5-HT
receptor (5-HT
R), the dopamine D
receptor (D
R) is a key therapeutic target of antipsychotics for the treatment of schizophrenia. The inactive state structures of D
R have been described in complex with the inverse agonists risperidone (D
R
) and haloperidol (D
R
). Here we describe the structure of human D
R in complex with spiperone (D
R
). In D
R
, the conformation of the extracellular loop (ECL) 2, which composes the ligand-binding pocket, was substantially different from those in D
R
and D
R
, demonstrating that ECL2 in D
R is highly dynamic. Moreover, D
R
exhibited an extended binding pocket to accommodate spiperone's phenyl ring, which probably contributes to the selectivity of spiperone to D
R and 5-HT
R. Together with D
R
and D
R
, the structural information of D
R
should be of value for designing novel antipsychotics with improved safety and efficacy.
Mariana Brizuela,
Anna Antipov,
William W Blessing,
Youichirou Ootsuka
PMID: 31862967
DOI:
10.1038/s41598-019-56125-3
Abstract
Emotional hyperthermia is the increase in body temperature that occurs as a response to an animal detecting a salient, survival-relevant stimulus. Brown adipose tissue (BAT) thermogenesis, controlled via its sympathetic innervation, contributes to this temperature increase. Here, we have used an intruder rat experimental model to determine whether quinpirole-mediated activation of dopamine D
receptors attenuates emotional hyperthermia in conscious rats. In anesthetized rats, we determined whether systemic quinpirole reduces BAT nerve discharge induced by activation of the medullary raphé and the lateral habenula (LHb). We measured BAT and body temperature with chronically implanted thermistors in conscious, freely moving, individually housed, male rats (resident rats). Either vehicle or quinpirole was administered, intraperitoneally, to the resident rat 30 min before introduction of a caged intruder rat. Quinpirole, in a dose-dependent manner, reduced intruder-elicited increases in BAT and body temperature. Pre-treatment with the D
antagonist spiperone, but not the selective D
antagonist SCH-23390, prevented this quinpirole-elicited decrease. In anesthetized rats, quinpirole abolished BAT sympathetic nerve discharge elicited by bicuculline-mediated activation of the LHb, but not the medullary raphé. Thus, activation of dopamine D
receptors reduces the BAT thermogenesis that contributes to emotional hyperthermia. We provide evidence that these dopamine D
receptors are located in the thermogenic pathway between the LHb and the lower brainstem pre-sympathetic control centre in the medullary raphé.
Elise Wouters,
Adrián Ricarte Marín,
James Andrew Rupert Dalton,
Jesús Giraldo,
Christophe Stove
PMID: 30987329
DOI:
10.3390/ijms20071686
Abstract
Dopamine D₂ receptors (D₂R) are known to form transient homodimer complexes, of which the increased formation has already been associated with development of schizophrenia. Pharmacological targeting and modulation of the equilibrium of these receptor homodimers might lead to a better understanding of the critical role played by these complexes in physiological and pathological conditions. Whereas agonist addition has shown to prolong the D₂R dimer lifetime and increase the level of dimer formation, the possible influence of D₂R antagonists on dimerization has remained rather unexplored. Here, using a live-cell reporter assay based on the functional complementation of a split Nanoluciferase, a panel of six D₂R antagonists were screened for their ability to modulate the level of D
R dimer formation. Incubation with the D₂R antagonist spiperone decreased the level of D
R dimer formation significantly by 40-60% in real-time and after long-term (≥16 h) incubations. The fact that dimer formation of the well-studied A
-D
R dimer was not altered following incubation with spiperone supports the specificity of this observation. Other D₂R antagonists, such as clozapine, risperidone, and droperidol did not significantly evoke this dissociation event. Furthermore, molecular modeling reveals that spiperone presents specific Tyr199
and Phe390
conformations, compared to clozapine, which may determine D₂R homodimerization.